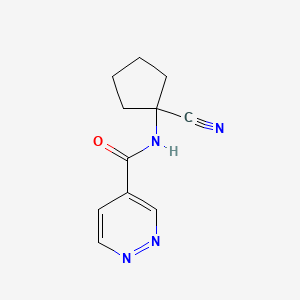
N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a pyridazine ring substituted with a cyanocyclopentyl group and a carboxamide group, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Cyanocyclopentyl Group: The cyanocyclopentyl group can be introduced through nucleophilic substitution reactions using suitable reagents and conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with appropriate amines under suitable conditions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Análisis De Reacciones Químicas
N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Pyridazine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets and pathways.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit various enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific structure and the biological context.
Comparación Con Compuestos Similares
N-(1-Cyanocyclopentyl)pyridazine-4-carboxamide can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities.
Pyrazole Carboxamides: These compounds have a similar carboxamide group and are known for their antifungal and other biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and applications.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)pyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-8-11(4-1-2-5-11)15-10(16)9-3-6-13-14-7-9/h3,6-7H,1-2,4-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGZEVBOXHRKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













